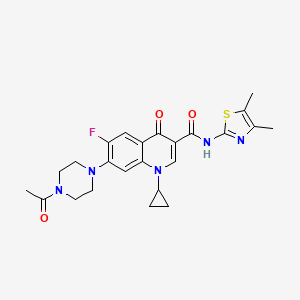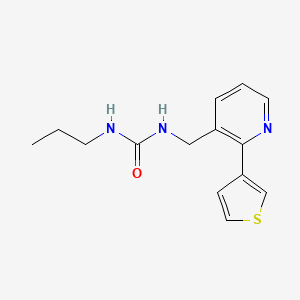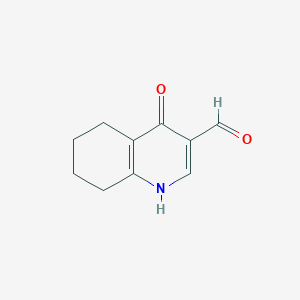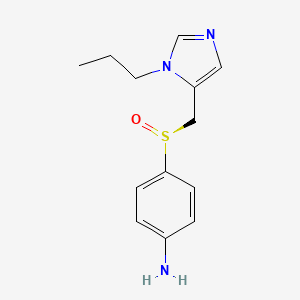![molecular formula C26H31N5O3 B2628750 3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide CAS No. 895648-26-7](/img/structure/B2628750.png)
3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents . They have been designed, synthesized, and evaluated against various cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of a set of derivatives . This process includes the bioisosteric modification of a known potent inhibitor to its bioisosteric form while maintaining other essential structural fragments for effective binding with the target .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a [1,2,4]triazolo[4,3-a]quinazoline core . This core is modified with various substituents to create a series of derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve one-pot intermolecular annulation reactions . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Applications De Recherche Scientifique
H1-Antihistaminic Activity
Research has been conducted on various derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5-ones, showing significant potential as H1-antihistaminic agents. These studies highlight the synthesis and pharmacological investigation of novel compounds within this chemical family, demonstrating their efficacy in protecting against histamine-induced bronchospasm in animal models. Notably, certain derivatives have shown to be more potent than chlorpheniramine maleate, a standard reference antihistamine, with minimal sedation effects, making them promising leads for developing new classes of H1-antihistamines (Alagarsamy et al., 2009), (Alagarsamy et al., 2007).
Anticonvulsant Activity
Quinoline derivatives have been synthesized and evaluated for their anticonvulsant activity. Among these, certain compounds have demonstrated promising efficacy in initial and quantitative evaluation phases, showing significant protection against seizures with low toxicity profiles. These findings suggest potential applications in treating seizure disorders, offering a base for further investigation into their mechanisms of action and therapeutic value (Hong-Guang Jin et al., 2006).
Cardiovascular Health
The synthesis and evaluation of various 1,2,4-triazoloquinazoline derivatives have shown that some of these compounds exhibit valuable effects on heart rate and blood pressure, suggesting potential antihypertensive properties. These findings indicate the possibility of developing new treatments for hypertension based on modifications of these chemical structures to enhance their therapeutic efficacy (R. Al-Salahi et al., 2014).
Immunomodulating Activity
Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides have been synthesized and evaluated for their immunomodulating activity, showing potential in enhancing macrophage cytotoxicity and stimulating antibacterial defenses in mice. These findings suggest a role for such compounds in developing therapies that target immune system modulation, potentially beneficial in treating various immune-related disorders (G. Doria et al., 1991).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-18(2)34-17-9-16-30-25(33)21-12-7-8-13-22(21)31-23(28-29-26(30)31)14-15-24(32)27-19(3)20-10-5-4-6-11-20/h4-8,10-13,18-19H,9,14-17H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIMPWSSXVGIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3-benzodioxole](/img/structure/B2628670.png)
![3-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2628672.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2628674.png)




![3-methyl-2-oxo-N-(4-(thiazol-2-yloxy)benzyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2628681.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2628684.png)
![3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide](/img/structure/B2628686.png)
![N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2628688.png)

